![molecular formula C6H4ClN3 B580954 5-Chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1240725-66-9](/img/structure/B580954.png)

5-Chloro-1H-pyrazolo[3,4-b]pyridine

Vue d'ensemble

Description

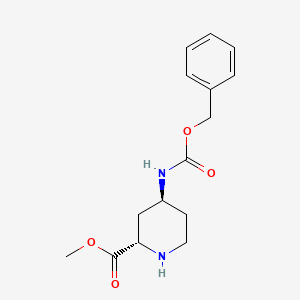

5-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the empirical formula C6H4ClN3. It has a molecular weight of 153.57 . This compound is part of the pyrazolopyridines family, which are bicyclic heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This strategy involves a sequential opening/closing cascade reaction .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structure of these compounds is closely similar to the purine bases adenine and guanine .

Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-1H-pyrazolo[3,4-b]pyridine are complex and involve several steps . One notable reaction is the formation of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .

Physical And Chemical Properties Analysis

5-Chloro-1H-pyrazolo[3,4-b]pyridine is a solid compound . More specific physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, including “5-Chloro-1H-pyrazolo[3,4-b]pyridine”, have been extensively studied for their potential biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Methods

The synthesis of 1H-Pyrazolo[3,4-b]pyridines has been a topic of interest in the field of organic chemistry. Various synthetic methods have been developed, starting from both a preformed pyrazole or pyridine .

Diversity of Substituents

The diversity of the substituents present at positions N1, C3, C4, C5, and C6 in 1H-Pyrazolo[3,4-b]pyridines has been analyzed . This diversity allows for a wide range of potential applications and properties.

Tautomeric Forms

1H-Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . This tautomeric diversity could potentially lead to different properties and applications.

Antifungal Applications

Some derivatives of 1H-Pyrazolo[3,4-b]pyridines have been evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase .

Mécanisme D'action

Target of Action

The primary target of 5-Chloro-1H-pyrazolo[3,4-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

5-Chloro-1H-pyrazolo[3,4-b]pyridine interacts with its targets by inhibiting TRKA . TRKA mainly combines with nerve growth factor (NGF), while TRKB is mainly activated by brain-derived neurotrophic factor (BDNF) and TRKC is activated by neurotrophin-3 (NT-3) . Once activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways are triggered .

Biochemical Pathways

The affected pathways include Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers .

Pharmacokinetics

One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, showed good plasma stability . It also had low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of 5-Chloro-1H-pyrazolo[3,4-b]pyridine’s action include the inhibition of TRKA, leading to the suppression of the proliferation of certain cell lines . For instance, compound C03 inhibited the proliferation of the Km-12 cell line .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMQQKMLYDWDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704116 | |

| Record name | 5-Chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240725-66-9 | |

| Record name | 5-Chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240725-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)

![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)